molecular formula C17H21N3O2 B2690573 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide CAS No. 1211337-53-9

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2690573
CAS RN: 1211337-53-9
M. Wt: 299.374
InChI Key: RVHNBRHDAMOHNE-UHFFFAOYSA-N
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Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide, also known as PEP005, is a small molecule drug that is being investigated for its potential use in cancer treatment. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.

Scientific Research Applications

Radiosynthesis and Imaging Applications

One application of related pyrimidine derivatives involves the development of selective radioligands for imaging. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with specific compounds designed for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This demonstrates the potential of pyrimidine derivatives in the development of diagnostic tools for neurological and inflammatory conditions.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives have been synthesized for their antimicrobial properties. For example, a series of pyrimidinones and oxazinones derivatives showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This highlights their potential as novel agents in combating microbial infections.

Crystal Structure and Molecular Interactions

The crystal structures of related pyrimidine derivatives have been explored to understand their molecular conformations and interactions. Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed intramolecular hydrogen bonding stabilizing their folded conformations (Subasri et al., 2016). This information is crucial for drug design, as it helps in predicting the binding affinities and activities of these compounds.

Anticonvulsant Agents

Pyrimidine derivatives have also been investigated for their potential as anticonvulsant agents. A study on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives showed moderate anticonvulsant activity, offering a foundation for further exploration in this therapeutic area (Severina et al., 2020).

Antioxidant Activity

The antioxidant properties of pyrimidine derivatives have been evaluated, with certain compounds demonstrating significant activity. This suggests their potential in protecting against oxidative stress-related diseases (Dhakhda et al., 2021).

properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(2)15-9-17(22)20(11-18-15)10-16(21)19-13(3)14-7-5-4-6-8-14/h4-9,11-13H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHNBRHDAMOHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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